molecular formula C17H15N3O3S B5537658 (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone

Cat. No. B5537658
M. Wt: 341.4 g/mol
InChI Key: UFPPAYBBXQBLSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds involves multi-step chemical reactions that provide insights into the methodologies that could be applicable to our compound of interest. For example, a three-step synthesis approach has been developed for the synthesis of 3-aryl-2-sulfanylthienopyridines, which might offer a parallel in synthesizing the target compound through halopyridinyl methanone intermediates (Kobayashi, Suzuki, & Egara, 2013).

Molecular Structure Analysis

The crystal and molecular structure of related compounds has been extensively studied through X-ray diffraction and spectroscopic methods. These studies reveal intricate details about molecular packing, hydrogen bonding, and crystallography, essential for understanding the physical and chemical behavior of such compounds (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have been explored, including reduction reactions and functionalization processes that provide pathways to various derivatives and potentially novel compounds (Kimbaris & Varvounis, 2000). These studies are crucial for understanding the reactivity and transformation possibilities of the compound .

Physical Properties Analysis

The physical properties of related compounds, such as their solubility, thermal stability, and molecular weight, have been characterized. These properties are significant for the application and handling of these compounds in various research and industrial settings (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties, including electronic absorption, fluorescence, and charge transfer mechanisms, have been thoroughly investigated. Such studies offer insights into the electronic structure and potential applications of these compounds in materials science and chemical sensing (Al-Ansari, 2016).

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry Calculations

The electronic absorption, excitation, and fluorescence properties of compounds similar to "(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone" have been investigated to understand their behavior in different solvents. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp/6–31+G(d,p) methods, were employed to interpret these properties. Such studies reveal insights into the compounds' excited states, intramolecular hydrogen bonding, and the effects of methyl substitution, which could be crucial for designing materials with desired optical properties (Al-Ansari, 2016).

Potential PET Agents for Imaging in Parkinson's Disease

Research on derivatives of related compounds has led to the synthesis of potential PET (Positron Emission Tomography) agents for imaging LRRK2 enzyme in Parkinson's disease. The synthesis process and the properties of these compounds highlight their potential in neuroimaging and the study of neurological disorders (Wang et al., 2017).

Microwave-Assisted Synthesis and Biological Evaluation

The microwave-assisted synthesis of novel pyrazoline derivatives showcases the efficiency of modern synthesis techniques. These compounds, including those related to "(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone," have been evaluated for their anti-inflammatory and antibacterial activities, demonstrating the potential for medical applications (Ravula et al., 2016).

Chemical Functionalization and Molecular Structure Analysis

The chemical functionalization of quinoline and the analysis of molecular structures provide insights into the reactivity and potential applications of these compounds in material science and pharmaceuticals. For instance, the one-pot synthesis of certain derivatives through C2/C3 functionalization opens up new avenues for chemical synthesis and drug development (Belyaeva et al., 2018).

Polyimides and Polymer Science

The synthesis of novel polyimides based on pyridine-containing diamine monomers, including derivatives of "(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone," highlights the relevance of these compounds in creating materials with exceptional thermal stability, mechanical properties, and potential applications in advanced technologies (Yan et al., 2011).

properties

IUPAC Name

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-8-9(2)13-14(18)16(24-17(13)19-10(8)3)15(21)11-4-6-12(7-5-11)20(22)23/h4-7H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPPAYBBXQBLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone

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